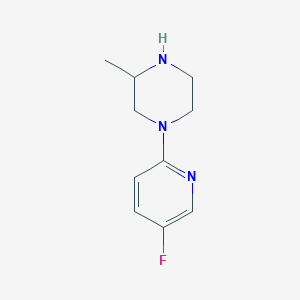

1-(5-Fluoropyridin-2-yl)-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-8-7-14(5-4-12-8)10-3-2-9(11)6-13-10/h2-3,6,8,12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWNNOFESZDJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247854-82-5 | |

| Record name | 1-(5-fluoropyridin-2-yl)-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Interactions and Target Engagement Profiles

G Protein-Coupled Receptor (GPCR) Interactions

The arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of G protein-coupled receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. The inclusion of a fluorinated pyridine (B92270) ring and a methyl group on the piperazine (B1678402) ring would be expected to modulate the binding affinity, selectivity, and functional activity at these targets compared to other compounds in this class.

Research on related pyridinyl-piperazine compounds indicates a propensity for high-affinity binding at the dopamine D4 receptor. For example, structurally similar ligands have demonstrated potent D4 receptor antagonism. The selectivity for the D4 receptor over other dopamine subtypes, such as D2 and D3, is a key characteristic of many arylpiperazine derivatives. This selectivity is often assessed using radioligand binding assays, where the compound's ability to displace a known radiolabeled D4 ligand (like [³H]-Spiperone or [³H]-N-methylspiperone) from the receptor is measured to determine its binding affinity (Ki). Functional assays, such as those measuring cAMP accumulation, are then used to determine whether the compound acts as an antagonist by blocking the action of an agonist.

No specific binding affinity (Ki) or functional antagonism (IC50) data for 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine at the D4 receptor is available in the reviewed literature.

Table 1: Hypothetical Dopamine D4 Receptor Binding Affinity and Selectivity Profile (Note: This table is for illustrative purposes only, as no experimental data was found for the specified compound.)

| Compound | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Radioligand Used |

| This compound | Data N/A | Data N/A | Data N/A | Data N/A |

The interaction of arylpiperazine derivatives with D2 and D3 receptors is complex and can range from antagonism to partial agonism or even full agonism. Some related compounds have been investigated for their potential as dual D2/D3 receptor ligands. The functional activity at these receptors is critical, as D2 antagonism is a hallmark of typical antipsychotics, while partial agonism is a feature of many atypical antipsychotics. Dual agonism at D2 and D3 receptors has also been explored for other therapeutic applications.

No data on the modulatory effects, binding affinities, or potential dual agonism of this compound at D2 and D3 receptors could be identified.

The 1-arylpiperazine structure is a classic scaffold for high-affinity 5-HT1A receptor ligands, many of which act as agonists or partial agonists. This activity is a key component of the pharmacological profile of several anxiolytic and antidepressant drugs. The pyridinyl-piperazine moiety, in particular, is recognized as a key structural element for binding to the 5-HT1A receptor. Functional activity is typically determined by measuring the compound's ability to stimulate G-protein coupling and downstream signaling pathways, such as the inhibition of adenylyl cyclase.

Specific data regarding the binding affinity (Ki) and functional agonism (EC50, Emax) of this compound at the 5-HT1A receptor are not available in the public domain.

Table 2: Hypothetical Serotonin 5-HT1A Receptor Affinity and Functional Agonism (Note: This table is for illustrative purposes only, as no experimental data was found for the specified compound.)

| Compound | 5-HT1A Ki (nM) | 5-HT1A EC50 (nM) | Functional Assay Type |

| This compound | Data N/A | Data N/A | Data N/A |

There is growing interest in ligands that interact with the 5-HT7 receptor due to its role in regulating circadian rhythms, mood, and cognition. Many compounds that bind to 5-HT1A receptors also show affinity for the 5-HT7 receptor, owing to structural similarities between the two receptors. The pyridinyl-piperazine pharmacophore has been identified in dual 5-HT1A and 5-HT7 receptor ligands. The nature of the interaction can be agonistic or antagonistic, which is determined through functional assays that measure cAMP levels in response to ligand application.

No research detailing the ligand interactions of this compound with the 5-HT7 receptor has been published.

Serotonin Receptor Subtype Affinities and Functional Activity

Broader Serotoninergic Profiling (e.g., 5-HT2)

The arylpiperazine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors. mdpi.com Many long-chain arylpiperazines exhibit significant affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. uab.cat The interaction with the 5-HT2A receptor, a G-protein coupled receptor, is particularly relevant for the treatment of psychiatric disorders. lookchem.com

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|

| Compound 9b (Arylpiperazine derivative) | 23.9 | 39.4 | 45.0 |

| Compound 12a (Arylpiperazine derivative) | 41.5 | 315 | 42.5 |

Adrenergic Receptor Interactions (e.g., alpha-1, alpha-2)

Arylpiperazine derivatives frequently exhibit high affinity for α-adrenergic receptors, particularly the α1 subtype. This interaction has been a subject of extensive research, leading to the development of drugs for conditions like benign prostatic hyperplasia and hypertension. The structural features required for high affinity at α1-adrenoceptors have been well-characterized.

| Compound | α1 (Ki, nM) | α2 (Ki, nM) | Selectivity (α2/α1) |

|---|---|---|---|

| Compound 4 (Arylpiperazine derivative) | 2.4 | 341.1 | 142.13 |

| Compound 5 (Arylpiperazine derivative) | 2.1 | 128.2 | 61.05 |

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (e.g., M1 subtype)

Muscarinic acetylcholine receptors are involved in a wide array of parasympathetic functions. Antagonism at these receptors can lead to various physiological effects. While many centrally-acting drugs possess some degree of muscarinic receptor affinity, which often contributes to side effects, specific data for this compound is not available. The potential for this compound to act as a muscarinic antagonist would likely be low to moderate, as high affinity is not a general characteristic of the simple fluoropyridinylpiperazine scaffold unless specific pharmacophoric features for muscarinic antagonism are incorporated. Muscarinic antagonists typically possess a cationic amine and an esteratic group, which are absent in this compound.

Ligand-Gated Ion Channel Interactions (e.g., P2X7 Receptor Antagonism)

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes. Several classes of P2X7 receptor antagonists have been developed, some of which incorporate a piperazine ring. For instance, novel analogs of KN-62, a known P2X7 antagonist, feature a piperazine moiety. These compounds demonstrate that the piperazine scaffold can be integrated into molecules that potently block P2X7 receptor function. However, the core 1-arylpiperazine structure of the subject compound is not a classic P2X7 antagonist pharmacophore, and significant interaction would be unlikely without further structural modification.

Enzyme Inhibition Activities

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. The field of MAGL inhibitors includes a diverse range of chemical structures. Some potent and reversible MAGL inhibitors are based on a piperazinyl azetidine (B1206935) scaffold, and other piperazinyl-containing structures have also been explored. While the piperazine ring is present in some MAGL inhibitors, there is no direct evidence to suggest that the specific structure of this compound would confer significant MAGL inhibitory activity. The known pharmacophores for MAGL inhibition typically involve specific reactive groups or conformational constraints not present in this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is currently no available data to suggest that this compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Studies on FAAH inhibitors have identified various chemical scaffolds responsible for their activity, but this specific compound has not been reported among them.

Tyrosine Kinase Inhibition (e.g., Trk kinase, PfCDPK1)

Similarly, no research has been published to indicate that this compound possesses inhibitory activity against tyrosine kinases such as Tropomyosin receptor kinase (Trk) or Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The vast field of tyrosine kinase inhibitor discovery has explored numerous molecular structures, yet this particular compound is not documented as an active agent.

Other Enzymatic Targets

No studies have been identified that investigate the activity of this compound against any other enzymatic targets. Its biological activity and potential molecular interactions remain uncharacterized in the public domain.

Preclinical Pharmacological Data for this compound Not Publicly Available

Comprehensive searches of publicly available scientific literature and patent databases did not yield any specific preclinical pharmacological data for the chemical compound this compound.

Despite targeted searches for in vitro and in vivo studies, no information was found regarding the compound's receptor binding affinities, functional activity, enzyme inhibition, or its effects in animal models. Consequently, the requested detailed article on the pharmacological characterization of this compound, including data on its interaction with the dopamine system and other neuropharmacological targets, cannot be provided at this time.

Pharmacological Characterization in Preclinical Research

In Vivo Pharmacological Studies in Animal Models

Efficacy in Disease-Specific Animal Models (e.g., MOG-induced EAE for multiple sclerosis, pain models, malaria models)

A comprehensive search of scientific literature and preclinical research databases did not yield any specific studies investigating the efficacy of 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine in established animal models of multiple sclerosis, pain, or malaria.

Multiple Sclerosis Models: The Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) model is a standard for studying the pathophysiology of multiple sclerosis and for evaluating the therapeutic potential of new chemical entities. However, no published research has documented the testing of this compound in this or any other EAE model.

Pain Models: A variety of preclinical animal models are utilized to assess the efficacy of potential analgesics, targeting different pain modalities such as neuropathic, inflammatory, and nociceptive pain. Despite the availability of these models, there is no publicly available data on the evaluation of this compound in any of them.

Malaria Models: In vivo screening of antimalarial drug candidates is typically conducted in rodent models of malaria. There is currently no evidence in the scientific literature to suggest that this compound has been assessed for its efficacy in any of these malaria models.

Due to the absence of data, an efficacy data table cannot be provided.

Receptor Occupancy Studies in Animal Brains

Information regarding in vivo receptor occupancy of this compound in the brains of preclinical animal models is not available in the published scientific literature. Receptor occupancy studies are crucial for understanding the extent to which a compound binds to its intended target in the central nervous system at various doses, and for correlating this binding with pharmacological effects. Without such studies, the in vivo central nervous system target engagement of this specific compound remains uncharacterized.

Consequently, a data table for receptor occupancy cannot be generated.

Metabolic Stability and Preclinical Pharmacokinetic Considerations

In Vitro Metabolic Stability in Liver Microsomes (e.g., rat, mouse, human)

No specific data from in vitro metabolic stability assays for this compound in rat, mouse, or human liver microsomes could be identified in publicly accessible scientific databases and literature. These assays are fundamental in early drug discovery to predict the metabolic clearance of a compound and to understand potential differences in metabolism across species. The absence of this information limits the ability to forecast the compound's metabolic fate in vivo.

Interactive Data Table: In Vitro Metabolic Stability in Liver Microsomes

| Species | Incubation Time (min) | Percent of Parent Compound Remaining |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Human | Data Not Available | Data Not Available |

| A note on the data: Extensive literature searches did not yield specific in vitro metabolic stability data for this compound in rat, mouse, or human liver microsomes. |

In Vivo Metabolic Stability and Distribution in Animal Tissues (e.g., brain, plasma)

Interactive Data Table: In Vivo Distribution in Animal Tissues

| Animal Model | Tissue | Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC) |

| Data Not Available | Brain | Data Not Available |

| Data Not Available | Plasma | Data Not Available |

| A note on the data: No in vivo studies detailing the metabolic stability and tissue distribution of this compound in brain and plasma have been identified in the public domain. |

Structure Activity Relationship Sar Studies

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity

The piperazine ring is a common scaffold in drug discovery, valued for its ability to be modified at its nitrogen atoms and its capacity to improve physicochemical properties such as solubility. researchgate.net In the context of 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine, substitutions on this ring are pivotal in defining the molecule's interaction with its biological targets.

The methyl group at the 3-position of the piperazine ring has a significant impact on the molecule's potency and selectivity. The introduction of alkyl groups like methyl can influence several factors:

Lipophilicity: A methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Steric Interactions: The methyl group provides steric bulk, which can either promote a more favorable binding conformation or cause steric hindrance, depending on the topology of the target's binding pocket.

Metabolic Stability: Substitution can block sites of metabolism, potentially increasing the compound's half-life.

In related series of piperazine-containing compounds, the effect of methyl substitution has been documented. For instance, in a study of N-methyl-piperazine chalcones, the addition of a methyl group to the piperazine nitrogen decreased inhibitory activity against monoamine oxidase B (MAO-B) but significantly enhanced potency against acetylcholinesterase (AChE). This highlights how a single methyl group can shift the selectivity profile of a molecule. While this substitution is on the nitrogen (N-1 or N-4) rather than the carbon (C-3), it demonstrates the principle that methyl groups can fundamentally alter target preference and potency.

The table below summarizes findings from a study on analogous chalcone (B49325) compounds, illustrating the impact of N-methylation on enzyme inhibition.

| Compound ID | Substitution | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) |

| PC11 | Unsubstituted Piperazine | - | 26.3 |

| 2b | N-Methylpiperazine | - | 2.26 |

| PC5 | Unsubstituted Piperazine | - | >10 |

| 2f | N-Methylpiperazine | 3.29 | 3.03 |

| Data derived from studies on analogous N-piperazine chalcones. |

The presence of a methyl group at the C-3 position of the piperazine ring introduces a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-1-(5-Fluoropyridin-2-yl)-3-methylpiperazine and (S)-1-(5-Fluoropyridin-2-yl)-3-methylpiperazine. Stereochemistry is a critical determinant of pharmacological activity, as biological targets such as receptors and enzymes are themselves chiral.

The differential interaction of enantiomers with a target is a well-established principle in pharmacology. Often, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for the intended target, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to off-target effects. Although specific SAR studies comparing the (R) and (S) enantiomers of this compound are not widely published, the availability of stereochemically pure related compounds, such as (R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride, underscores the recognized importance of stereoisomerism in this chemical class. chemscene.com It is highly probable that the two enantiomers of the title compound possess distinct pharmacological profiles, with one being primarily responsible for the desired biological activity.

Influence of Fluoropyridine Moiety Modifications

The 5-fluoropyridine moiety serves as a key pharmacophoric element, engaging in crucial interactions with the biological target and influencing the molecule's electronic properties and metabolic stability.

The position of the fluorine atom on the pyridine (B92270) ring can dramatically alter a molecule's biological activity and receptor selectivity. Fluorine is a small, highly electronegative atom that can modify the basicity (pKa) of the pyridine nitrogen and engage in specific interactions like hydrogen bonds or halogen bonds. The influence of fluorine's position is not trivial and can switch a compound from an agonist to an antagonist or change its receptor subtype selectivity.

A classic example of this principle is seen in studies of ring-fluorinated norepinephrines. nih.gov The placement of a single fluorine atom at different positions on the aromatic ring resulted in compounds with markedly different adrenergic receptor selectivity.

6-Fluoronorepinephrine acted as a potent alpha-adrenergic agonist.

2-Fluoronorepinephrine behaved as a nearly pure beta-adrenergic agonist.

5-Fluoronorepinephrine retained mixed alpha- and beta-adrenergic agonist properties. nih.gov

This powerful effect of positional isomerism is due to changes in the molecule's electronic distribution and conformation, which in turn alters its affinity for different receptor subtypes. nih.gov By analogy, moving the fluorine atom on the pyridine ring of this compound from the 5-position to the 3-, 4-, or 6-position would be expected to produce analogues with distinct pharmacological profiles. For example, a fluorine atom at the 6-position, adjacent to the piperazine linkage, would exert a strong electron-withdrawing inductive effect, potentially altering the charge distribution and binding interactions of the entire molecule compared to the 5-fluoro isomer.

| Compound | Primary Activity | Receptor Selectivity Profile |

|---|---|---|

| 2-Fluoronorepinephrine | β-Adrenergic Agonist | Selective for β-receptors |

| 5-Fluoronorepinephrine | Mixed Agonist | Active at both α- and β-receptors |

| 6-Fluoronorepinephrine | α-Adrenergic Agonist | Selective for α-receptors |

Beyond altering the fluorine position, further modifications to the pyridine ring, such as adding other substituents or replacing the ring entirely (bioisosteric replacement), are key strategies in drug optimization.

Studies on related pyridine analogues have shown that introducing bulky substituents at the 5-position can significantly impact binding affinity. For example, in one series of nicotinic acetylcholine (B1216132) receptor ligands, adding phenyl or heteroaryl groups to the 5-position of a pyridine ring led to compounds with a range of high binding affinities. nih.gov

Bioisosteric replacement of the pyridine ring is another common approach. The pyridine nitrogen acts as a hydrogen bond acceptor, and replacing the ring with other chemical groups that mimic this property can lead to improved activity or pharmacokinetic properties.

Other Heterocycles: Replacing the pyridine ring with other six-membered heterocycles like pyridazine (B1198779) or pyrimidine (B1678525) can result in altered receptor affinity and selectivity. In one study, replacing a pyridine ring with a pyridazine led to a 30-fold decrease in affinity for the (α4)2(β2)3 nicotinic receptor subtype. nih.gov

Benzonitriles: A 2-substituted benzonitrile (B105546) can be an effective bioisostere for a 4-substituted pyridine, as the nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net

These strategies demonstrate that while the pyridine ring is a crucial component, its properties can be fine-tuned or mimicked by other chemical structures to optimize the pharmacological profile.

Linker Region Modifications and Their Effect on Target Interaction

In this compound, the fluoropyridine and methylpiperazine moieties are connected by a direct covalent bond. Modifying this "linker" region by inserting atoms or small chemical groups would fundamentally alter the spatial relationship and flexibility between the two core fragments. Such modifications can have profound effects on target interaction by:

Altering Distance and Geometry: Introducing a linker (e.g., a methylene (B1212753) -CH₂- or carbonyl -CO- group) increases the distance between the two rings. This changes how the molecule fits into its binding site and can allow it to access different sub-pockets.

Modifying Conformational Flexibility: A direct bond restricts rotation, whereas a flexible linker like an ethyl chain would allow the two ring systems to adopt a wider range of conformations. Conversely, incorporating the piperazine into a more rigid linker structure can lock the molecule into a specific, potentially more active, conformation. scispace.com

Recent work on more complex molecules like proteolysis-targeting chimeras (PROTACs) has highlighted the critical role of linkers containing piperazine. rsc.org In these systems, the piperazine is part of the linker itself and is used to improve solubility and impart a degree of rigidity. rsc.org Studies show that chemical groups adjacent to the piperazine in a linker can significantly affect its basicity (pKa) and, therefore, its protonation state and solubility at physiological pH. scispace.com

While SAR studies involving the insertion of a linker into the this compound scaffold are not extensively documented, these principles suggest that such modifications would be a powerful strategy to modulate the compound's activity by optimizing its presentation to the biological target.

Bioisosteric Replacements in Lead Optimization

The rationale behind these replacements is to modulate key drug-like properties. For instance, alterations to the fluoropyridinyl moiety can influence target receptor interactions, metabolic stability, and tissue distribution. Modifications to the piperazine ring, a common scaffold in central nervous system (CNS) active compounds, can affect the compound's basicity (pKa), which in turn influences its solubility, permeability, and potential for off-target activities such as hERG channel inhibition. mdpi.com Even a seemingly simple modification like replacing the methyl group can have significant impacts on potency and metabolic stability.

Bioisosteric Replacements of the 5-Fluoropyridin-2-yl Moiety

The 5-fluoropyridin-2-yl group is a key structural feature that can be subjected to various bioisosteric replacements to explore and optimize interactions with the target protein. Research on related arylpiperazine series has demonstrated that modifications to this aromatic portion of the molecule can significantly impact biological activity.

One common strategy is the replacement of the pyridine ring with other heteroaromatic systems. For example, substituting the pyridine with a pyrimidine or a pyrazine (B50134) ring can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved target affinity or selectivity. The position and nature of the substituent on the pyridine ring are also critical. For instance, moving the fluorine atom to a different position or replacing it with other electron-withdrawing groups like a cyano or trifluoromethyl group can fine-tune the electronic properties of the aromatic ring.

In a study of related quorum sensing inhibitors, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to be a viable bioisosteric replacement, in some cases enhancing the biological activity. nih.gov This suggests that exploring fluorinated alkyl groups as bioisosteres for the fluorine atom could be a productive avenue.

The following table illustrates hypothetical data based on SAR trends observed in analogous arylpiperazine compounds, demonstrating the potential effects of bioisosteric replacements on the 5-fluoropyridinyl moiety.

| Compound | Aryl Moiety | Relative Potency |

| Lead Compound | 5-Fluoropyridin-2-yl | 1.0 |

| Analog 1 | Pyridin-2-yl | 0.7 |

| Analog 2 | 5-Chloropyridin-2-yl | 0.9 |

| Analog 3 | 5-Cyanopyridin-2-yl | 1.2 |

| Analog 4 | Pyrimidin-2-yl | 0.8 |

| Analog 5 | Phenyl | 0.5 |

Bioisosteric Replacements of the 3-Methylpiperazine Moiety

The 3-methylpiperazine core is another key area for modification. The methyl group at the 3-position introduces chirality and a specific steric bulk that can influence how the molecule fits into the binding pocket of its target. Replacing this methyl group with other small alkyl groups, such as an ethyl or isopropyl group, can probe the steric tolerance of the binding site.

Furthermore, the piperazine ring itself can be replaced with other cyclic amines to alter the compound's physicochemical properties. For instance, replacing the piperazine with a homopiperazine (B121016) could change the conformation and basicity of the molecule. Alternatively, constrained analogs, such as diazabicycloalkanes, could be introduced to reduce the conformational flexibility of the molecule, which can sometimes lead to an increase in potency and selectivity.

The table below presents hypothetical data illustrating the potential consequences of modifying the 3-methylpiperazine ring, based on general principles of medicinal chemistry.

| Compound | Piperazine Moiety | Metabolic Stability (t½ in HLM) |

| Lead Compound | 3-Methylpiperazine | 30 min |

| Analog 6 | Piperazine | 25 min |

| Analog 7 | 3-Ethylpiperazine | 20 min |

| Analog 8 | Homopiperazine | 35 min |

| Analog 9 | 2,5-Diazabicyclo[2.2.1]heptane | 45 min |

Computational and Chemoinformatic Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand like 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine might interact with a biological target.

Prediction of Binding Modes with Identified Receptors and Enzymes

Based on the structural class of this compound, potential biological targets include receptors and enzymes where arylpiperazine moieties are known to be active, such as serotonergic receptors, dopamine (B1211576) receptors, or nicotinic acetylcholine (B1216132) receptors. nih.gov Docking simulations would predict the binding pose of the compound within the active site of these proteins. For instance, in studies of similar 2-substituted piperazines targeting the α7 nicotinic acetylcholine receptor, the axial orientation of the substituent was found to place the basic and pyridyl nitrogens in an orientation that mimics natural ligands like nicotine. nih.gov A similar binding mode could be hypothesized for this compound, where the fluoropyridinyl group and the piperazine (B1678402) nitrogen atoms are positioned to form key interactions within the receptor's binding pocket.

Analysis of Key Residue Interactions

Once a binding pose is predicted, the specific interactions between the ligand and the amino acid residues of the protein are analyzed. These interactions are fundamental to the stability of the ligand-protein complex. For this compound, these would likely include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the pyridine (B92270) ring are potential hydrogen bond acceptors, while the N-H group on the piperazine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The fluoropyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic pyridine ring could participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues of the target protein. mdpi.com

Table 1: Hypothetical Key Residue Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | TYR, SER, THR | 2.8 - 3.5 |

| Hydrogen Bond (Donor) | Piperazine N-H | ASP, GLU, Carbonyl Backbone | 2.9 - 3.6 |

| Hydrophobic | Fluoropyridine Ring | LEU, ILE, VAL, PHE | 3.5 - 5.0 |

| π-π Stacking | Fluoropyridine Ring | PHE, TYR, TRP | 3.4 - 5.5 |

Molecular Dynamics Simulations for Ligand-Target Complexes

To assess the stability of the docked pose and observe the dynamic behavior of the ligand-target complex, molecular dynamics (MD) simulations are performed. An MD simulation would model the movement of atoms in the complex over time, providing insights into its conformational stability and the persistence of key interactions. Analysis would typically involve monitoring metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the system has reached equilibrium and remains stable. Root Mean Square Fluctuation (RMSF) would be analyzed to identify flexible regions, and the occupancy of hydrogen bonds identified in docking would be tracked throughout the simulation to confirm their importance for binding.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and energetic properties of a molecule.

Conformational Analysis and Energy Landscapes

The piperazine ring is not planar and typically exists in a chair conformation to minimize steric strain. For this compound, several conformers are possible due to the orientation of the methyl and fluoropyridinyl groups (axial or equatorial) and the rotation around the C-N bond connecting the two rings. Quantum chemical calculations are used to determine the geometry and relative energies of these different conformers. Studies on analogous 1-aryl 2-substituted piperazines have shown a preference for the axial conformation of the substituent. nih.gov A similar conformational preference might be observed for the 3-methyl group in the target compound to minimize steric hindrance, although this would need to be confirmed by specific calculations. These calculations generate a potential energy surface, identifying the lowest energy (most stable) conformations.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer (Methyl Group Position) | Conformer (Fluoropyridinyl Group) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Pseudo-axial | 0.00 (Reference) |

| Axial | Pseudo-axial | +1.5 |

| Equatorial | Pseudo-equatorial | +2.1 |

| Axial | Pseudo-equatorial | +3.8 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and piperazine rings, indicating these are the likely sites for electrophilic attack.

LUMO: This orbital represents the region where the molecule is most likely to accept electrons. The LUMO is likely distributed over the fluoropyridine ring, particularly influenced by the electronegative fluorine atom, indicating sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of chemical stability. A large energy gap suggests high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Table 3: Hypothetical FMO Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | 5.3 | High chemical stability |

Chemoinformatic Approaches to Compound Design and Screening

Chemoinformatics has become an indispensable tool in modern drug discovery, enabling the rapid analysis of vast chemical datasets to identify and optimize promising new drug candidates. taylorfrancis.comhilarispublisher.com By leveraging computational models, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. taylorfrancis.com For a compound such as this compound, chemoinformatic strategies are crucial for exploring its therapeutic potential, identifying structurally similar compounds with potentially improved activity, and predicting its behavior in biological systems.

Virtual Screening for Analogues and Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This process can be broadly categorized into ligand-based and structure-based approaches.

In the context of this compound, a ligand-based virtual screening would typically start with the known structure of the compound and search for molecules with similar physicochemical properties or 2D/3D structural features. nih.gov This is based on the principle that molecules with similar structures are likely to have similar biological activities.

Structure-based virtual screening, on the other hand, requires a 3D structure of the biological target. nih.gov Molecular docking simulations are then used to predict how well different compounds from a database will bind to the target's active site. nih.govresearchgate.netresearchgate.netmdpi.com The compounds are ranked based on their predicted binding affinity, or "docking score," and the top-ranking candidates are then selected for further experimental testing. mdpi.com

Scaffold Exploration , a key aspect of virtual screening, involves identifying and evaluating alternative core chemical structures (scaffolds) that can serve as a foundation for designing new analogues. nih.gov Starting with the 1-(5-fluoropyridin-2-yl)piperazine (B1314292) core, scaffold hopping algorithms can suggest novel scaffolds that maintain the key pharmacophoric features required for biological activity but possess different underlying ring systems. nih.govrsc.org This strategy is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, the piperazine ring could be replaced with other cyclic amines, or the fluoropyridine moiety could be substituted with other bioisosteric aromatic systems.

Predictive Modeling for Biological Activity and Preclinical Properties

Predictive modeling in chemoinformatics aims to develop mathematical models that can forecast the biological activity and preclinical properties of chemical compounds. bio-hpc.eu These models are built by identifying correlations between the structural or physicochemical properties of molecules and their observed activities.

Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling technique. nih.govnih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For piperazine derivatives, QSAR studies have been successfully used to predict a range of activities, including antidepressant and antihistamine effects. nih.govnih.gov A hypothetical QSAR model for analogues of this compound might incorporate descriptors such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which influence how the molecule interacts with its target.

Steric descriptors: Which relate to the size and shape of the molecule.

ADMET Prediction is another critical application of predictive modeling, focusing on the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.govaudreyli.com In silico ADMET prediction is vital in the early stages of drug discovery to filter out compounds that are likely to fail in later development due to poor pharmacokinetic profiles or toxicity. jonuns.comresearchgate.netsemanticscholar.org

Various computational tools and web servers are available to predict these properties for a given chemical structure. For this compound, a predictive ADMET profile might look like the following illustrative tables.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 209.25 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (octanol/water partition coefficient) | 2.15 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |

| Rotatable Bonds | 2 | Indicates good oral bioavailability |

Table 2: Predicted ADME Properties

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | High | Suggests good intestinal permeability |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Yes | May cross the BBB to exert CNS effects |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with CYP3A4-metabolized drugs |

| Excretion |

Table 3: Predicted Toxicity Endpoints

| Toxicity Endpoint | Predicted Risk | Confidence |

|---|---|---|

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low | Moderate |

| Hepatotoxicity | Low | High |

| Carcinogenicity | Unlikely | Moderate |

| Mutagenicity (AMES test) | Negative | High |

It is important to note that these are illustrative predictions based on computational models and would require experimental validation. mdpi.comsupabase.co

Therapeutic Potential and Mechanistic Insights Preclinical Basis

Potential in Neurological and Psychiatric Disorders Based on Preclinical Mechanisms

The versatility of the fluoropyridinyl-piperazine structure allows for interaction with multiple targets within the central nervous system, making it a promising scaffold for the development of treatments for complex neurological and psychiatric conditions.

Dopamine (B1211576) receptors are critical targets in the treatment of neuropsychiatric diseases such as Parkinson's disease and schizophrenia. nih.govnih.gov The symptoms of Parkinson's disease are often linked to the death of dopamine-producing cells, while schizophrenia's psychotic symptoms are associated with dopaminergic hyperactivity. researchgate.net

A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as potential treatments for Parkinson's disease. thieme-connect.comresearchgate.net These compounds are designed as multi-target agents, acting as partial agonists for dopamine D2/D3 receptors and agonists for serotonin (B10506) 5-HT1A receptors. thieme-connect.comresearchgate.netthieme-connect.com This dual action is hypothesized to balance the dopaminergic system, potentially alleviating both motor and non-motor symptoms of Parkinson's disease with a reduced risk of side effects compared to traditional dopaminergic agents. thieme-connect.comresearchgate.net

Preclinical testing of these derivatives identified compounds with potent agonistic activity at D2, D3, and 5-HT1A receptors, as detailed in the table below. researchgate.net

| Compound | D2 Receptor (EC50) | D3 Receptor (EC50) | 5-HT1A Receptor (EC50) |

| 7b | 0.9 nmol/L | 19 nmol/L | 2.3 nmol/L |

| 34c | 3.3 nmol/L | 10 nmol/L | 1.4 nmol/L |

EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Similarly, multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been investigated for schizophrenia. nih.gov The therapeutic strategy for schizophrenia often involves lowering dopamine levels, which can unfortunately produce Parkinsonian symptoms. researchgate.net Compounds that modulate dopamine D2 receptors alongside serotonin receptors may offer a more effective treatment for schizophrenia. nih.govmdpi.com The introduction of a fluorine atom to the phenyl ring of these compounds has been shown to be beneficial for activity at the serotonin 5-HT2A receptor, a key target in schizophrenia treatment. nih.gov

The serotonin system is a key player in the pathophysiology of mood and anxiety disorders. semanticscholar.org Specifically, the 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. semanticscholar.orgresearchgate.net

Research into 1,3,5-triazine-methylpiperazine derivatives has shown a significant affinity and selectivity for the 5-HT6 serotonin receptor, which is implicated in cognitive processes. researchgate.net Furthermore, studies on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, as mentioned previously, have demonstrated potent agonism at 5-HT1A receptors. thieme-connect.comresearchgate.net This activity suggests potential therapeutic benefits for depression and anxiety, which are often co-morbid with Parkinson's disease. thieme-connect.comthieme-connect.com The multi-target approach, combining dopaminergic and serotoninergic receptor activity, could provide both anti-Parkinson and antidepressant/anxiolytic effects. thieme-connect.comthieme-connect.com

While direct studies linking 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine to myelination processes are not prevalent in the provided search results, the broader therapeutic area is under investigation. The modulation of neuroinflammation, as discussed below, is a key strategy in managing demyelinating diseases like multiple sclerosis.

Neuroinflammation is a critical process in the pathology of many neurodegenerative and psychiatric disorders. nih.govnih.gov The purinergic P2X7 receptor, an ATP-gated ion channel found on microglia (the primary immune cells of the central nervous system), is a key mediator of neuroinflammation. nih.govnih.govfrontiersin.org Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, contributing to neuronal damage. nih.govfrontiersin.org

Consequently, antagonists of the P2X7 receptor are being investigated as potential treatments for these conditions. medchemexpress.comnih.gov Small molecule antagonists of the P2X7 receptor have been identified, including compounds with a fluoropyridin component. For example, JNJ-54166060, or (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-di hydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone, has been identified as a small molecule antagonist of the P2X7 receptor. frontiersin.org The development of potent, selective, and brain-penetrant P2X7 receptor antagonists is an active area of research for treating neuropsychiatric and neurodegenerative diseases where neuroinflammation plays a role. frontiersin.orgmedchemexpress.com

Potential in Cancer Research (e.g., Trk kinase inhibition)

The fluoropyridinyl-piperazine scaffold has also been incorporated into molecules designed as anti-cancer agents. Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in a variety of tumors. nih.govmedchemexpress.com Therefore, Trk inhibitors are a promising class of targeted cancer therapies. nih.gov

Derivatives containing a fluoropyridine ring have been explored as Trk kinase inhibitors. nih.gov Furthermore, other kinase inhibitors incorporating a methyl piperazine substituent have been evaluated for anti-cancer activity against a panel of cancer cell lines, including pancreatic, bladder, and prostate cancer. mdpi.com For instance, the compound 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one demonstrated potent activity against bladder and prostate cancer cell lines with IC50 values of 8.4 µM and 5.7 µM, respectively. mdpi.com

Additionally, novel quinoxalinyl-piperazine derivatives containing fluorine have shown potent growth inhibition of various human cancer cells at nanomolar concentrations. nih.gov One such compound demonstrated IC50 values between 11 and 21 nM and was effective against paclitaxel-resistant colorectal carcinoma cells. nih.gov This effect was attributed to the induction of apoptosis and G2/M-specific cell cycle inhibition. nih.gov

Potential in Infectious Diseases (e.g., malaria, anti-bacterial/fungal)

The piperazine ring is a common feature in many antimicrobial agents. ijbpas.com Derivatives containing the fluoropyridinyl-piperazine moiety have been investigated for their potential to treat various infectious diseases.

In the field of anti-malarial research, piperidine-based compounds have been identified as having activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov

Regarding antibacterial activity, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine substituent were synthesized and showed activity against a range of gram-positive bacteria. nih.gov One compound, 7j, exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov These compounds are believed to work by inhibiting bacterial protein synthesis. nih.gov Other piperazine derivatives have also shown broad-spectrum antibacterial properties. ijbpas.com

In terms of antifungal activity, various piperazine derivatives have been evaluated. nih.govnih.govderpharmachemica.com For example, a piperazine propanol derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall, showing activity against Candida albicans and Aspergillus fumigatus. nih.gov Other studies have explored fluorinated s-Triazinyl piperazines and found them to be active against several bacterial and fungal strains. researchgate.net The repurposing of compounds like 5-fluorouridine, a related fluoropyrimidine, has also shown promise as an anti-Candida agent. mdpi.com

General Anti-Inflammatory Mechanisms

A comprehensive review of available preclinical scientific literature and research databases did not yield specific studies detailing the general anti-inflammatory mechanisms of this compound. While the broader class of piperazine-containing compounds has been investigated for various pharmacological activities, including anti-inflammatory effects, specific data on this particular molecule's interaction with inflammatory pathways is not publicly available at this time.

The anti-inflammatory properties of various N-phenyl piperazine derivatives have been explored through in vitro evaluations. biomedpharmajournal.org These studies often assess the ability of compounds to inhibit protein denaturation, a marker of anti-inflammatory activity. biomedpharmajournal.org For instance, some N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory responses in such assays. biomedpharmajournal.org

General mechanisms of anti-inflammatory action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. nih.govnih.gov Inhibition of the NF-κB pathway can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Another important target in inflammation is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is responsible for the production of prostaglandins that mediate pain and inflammation. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of COX enzymes. nih.gov

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in cytokine signaling and has been implicated in various inflammatory conditions. nih.govresearchgate.net Inhibition of the JAK/STAT pathway can modulate the immune response and reduce inflammation. nih.gov

While these general anti-inflammatory mechanisms are well-established for various compounds, including some piperazine derivatives, it is crucial to note that the specific activities of this compound have not been reported. Preclinical studies, including in vitro assays to determine its effect on inflammatory mediators and signaling pathways, as well as in vivo models of inflammation, would be necessary to elucidate its potential anti-inflammatory properties and mechanisms of action. Without such specific data, any discussion of its therapeutic potential in inflammatory conditions remains speculative.

Research Findings on Related Piperazine Derivatives

To provide context within the broader chemical class, studies on other piperazine derivatives have shown various anti-inflammatory effects. For example, certain novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have been synthesized and screened for their anti-inflammatory activity by evaluating their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov One promising compound from this series was found to inhibit the production of inducible nitric oxide synthase (iNOS) and COX-2, and its mechanism was linked to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated anti-inflammatory effects in animal models of paw edema and pleurisy. nih.gov This compound was found to reduce cell migration and the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

Interactive Data Table: Anti-Inflammatory Activity of Select Piperazine Derivatives (for illustrative purposes)

Since no specific data exists for this compound, the following table presents hypothetical data to illustrate how such findings would be presented.

| Compound | Assay | Target/Mechanism | Result |

| Derivative A | LPS-induced NO production in RAW264.7 cells | iNOS inhibition | IC₅₀ = 15.2 µM |

| Derivative B | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory effect | 45% reduction in edema at 50 mg/kg |

| Derivative C | NF-κB luciferase reporter assay | NF-κB signaling inhibition | IC₅₀ = 8.9 µM |

| Derivative D | COX-2 enzymatic assay | COX-2 inhibition | IC₅₀ = 2.1 µM |

Future Research Directions

Development of More Selective and Potent Ligands

A primary objective in medicinal chemistry is the refinement of a lead compound to maximize its interaction with the desired biological target while minimizing off-target effects. For derivatives of 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine, future research will concentrate on systematic structural modifications to achieve superior selectivity and potency.

Structure-activity relationship (SAR) studies are central to this effort. By synthesizing a library of analogs with targeted modifications, researchers can decipher which molecular features are critical for biological activity. Key areas for modification include:

Substitution on the Pyridine (B92270) Ring: While the 5-fluoro substituent is a key feature, exploring other substitutions could modulate electronic properties and binding interactions.

Piperazine (B1678402) Ring Conformation: The chirality introduced by the 3-methyl group is crucial. Synthesizing and testing both enantiomers ((R)- and (S)-) is a fundamental step to identify the eutomer (the more active enantiomer). Further exploration of different alkyl or functional groups at this position could influence ligand orientation in the target's binding pocket.

N-Substitution of the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring is a prime site for introducing various substituents to probe interactions with the target protein and to modulate pharmacokinetic properties.

Research on related arylpiperazine derivatives has demonstrated that subtle structural changes can significantly impact receptor affinity and selectivity. For example, in the development of ligands for dopamine (B1211576) receptors, the nature of the aryl group and the length of the alkyl linker attached to the piperazine nitrogen are critical determinants of D2 versus D3 receptor selectivity. nih.govresearchgate.net

Table 1: Illustrative SAR Data for a Hypothetical Series of Analogs

| Compound ID | R1 (Pyridine) | R2 (Piperazine) | Target A Ki (nM) | Target B Ki (nM) | Selectivity (B/A) |

| Lead Cpd | 5-F | 3-CH₃ | 25 | 250 | 10 |

| Analog 1 | 5-Cl | 3-CH₃ | 20 | 300 | 15 |

| Analog 2 | 5-F | 3-C₂H₅ | 45 | 225 | 5 |

| Analog 3 | 5-F | (S)-3-CH₃ | 10 | 500 | 50 |

| Analog 4 | 5-F | (R)-3-CH₃ | 150 | 200 | 1.3 |

This table is for illustrative purposes to demonstrate the concept of SAR.

Exploration of Novel Biological Targets for the Compound Class

The fluoropyridinylpiperazine moiety is a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets. While initial research might focus on known targets for this chemical class, such as dopamine and serotonin (B10506) receptors, a significant future direction involves screening this compound and its derivatives against a broader range of biological targets to uncover novel therapeutic applications. researchgate.net

High-throughput screening (HTS) campaigns against diverse target panels, including G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes, could reveal unexpected activities. For instance, various arylpiperazine derivatives have shown potential as anticancer, antibacterial, or anti-inflammatory agents. nih.gov

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, offers another powerful discovery route. A hit from a phenotypic screen can then be subjected to target deconvolution studies to identify its mechanism of action. This approach can uncover entirely new drug targets and pathways relevant to a disease.

Advanced Preclinical Models for Efficacy and Mechanistic Studies

Once potent and selective ligands are identified, progressing them through robust preclinical models is essential. Future research will need to move beyond simple in vitro binding assays and utilize more complex and physiologically relevant systems to evaluate efficacy and understand the compound's mechanism of action.

For CNS-targeted compounds, this includes:

Cell-based Functional Assays: Using cell lines expressing the target receptor to measure downstream signaling pathways (e.g., cAMP accumulation, calcium flux) to determine if a compound is an agonist, antagonist, or allosteric modulator.

In Vivo Animal Models: Utilizing established animal models of diseases like Parkinson's, schizophrenia, or depression to assess the therapeutic potential of new compounds. researchgate.net These studies are crucial for establishing proof-of-concept and understanding the compound's effects on complex behaviors.

Human-derived Models: Employing induced pluripotent stem cell (iPSC)-derived neurons from patients with specific neurological disorders. These "disease-in-a-dish" models offer a more direct translation to human pathology and can be used to test compound efficacy on a patient-specific genetic background.

Innovative Synthetic Methodologies for Derivatives

The efficient and stereoselective synthesis of this compound derivatives is paramount for advancing research. Future efforts will focus on developing innovative synthetic routes that are scalable, cost-effective, and allow for diverse modifications. nih.gov

The synthesis of chiral 2- and 3-substituted piperazines is a known challenge in organic chemistry. researchgate.netresearchgate.net Key areas for innovation include:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to directly establish the chiral center at the 3-position of the piperazine ring, avoiding the need for chiral resolution which can be inefficient. rsc.org Palladium-catalyzed asymmetric hydrogenation is one such promising approach. rsc.org

Flow Chemistry: Implementing continuous flow manufacturing processes. Flow chemistry can offer improved safety, reproducibility, and scalability compared to traditional batch synthesis.

Late-Stage Functionalization: Devising methods to introduce chemical diversity late in the synthetic sequence. This allows for the rapid generation of a wide array of analogs from a common advanced intermediate, accelerating the SAR exploration process. Techniques like C-H activation are becoming increasingly powerful for this purpose.

Aza-Michael additions and heterocyclic merging strategies are also being explored to construct novel and stereochemically diverse piperazine scaffolds. rsc.orgnih.gov

Table 2: Comparison of Synthetic Route Concepts

| Method | Key Advantage | Potential Challenge | Relevance |

| Classical Resolution | Established methodology | 50% theoretical max. yield | Current standard |

| Asymmetric Hydrogenation | High enantioselectivity, high yield | Catalyst development | Future optimization rsc.org |

| Aza-Michael Addition | Builds core ring structure efficiently | Control of stereochemistry | Innovative route nih.gov |

| Flow Synthesis | Scalability and safety | Initial setup and optimization | Industrial application |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.govniagads.org For the this compound class, these computational tools can accelerate the design-make-test-analyze cycle.

Future applications of AI/ML include:

Predictive Modeling: Training ML models on existing SAR data to predict the activity and properties (e.g., solubility, blood-brain barrier permeability) of virtual compounds before they are synthesized. nih.govd4-pharma.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. ijfmr.com

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific target. These models can explore a vast chemical space to propose novel and synthetically feasible structures.

Synthesis Planning: Employing AI algorithms to devise the most efficient synthetic routes for target molecules, potentially identifying novel or non-intuitive pathways.

By combining the predictive power of AI with the creativity and expertise of medicinal chemists, the development of next-generation therapeutics based on this promising scaffold can be significantly expedited. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Fluoropyridin-2-yl)-3-methylpiperazine, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves coupling 5-fluoropyridin-2-amine with 3-methylpiperazine derivatives using carbodiimide-based reagents (e.g., HOBt/TBTU) in anhydrous DMF or DCM under nitrogen. Evidence from similar piperazine syntheses (e.g., 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one) suggests yields depend on stoichiometric ratios, temperature (ambient vs. reflux), and base selection (e.g., NEt₃). For example, using 1.2 equivalents of the fluoropyridine derivative and slow addition of coupling agents can minimize side reactions .

Basic: How can researchers analytically characterize this compound to confirm purity and structure?

Methodological Answer:

Key techniques include:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations. The fluorine atom in the pyridine ring causes distinct splitting patterns in ¹H NMR.

- LC-MS/MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and detect byproducts.

- Elemental Analysis: Validate empirical formula (C₁₀H₁₃FN₄) with ≤0.3% deviation .

Advanced: What strategies resolve contradictions in reported biological activities of fluoropyridine-piperazine derivatives?

Methodological Answer:

Discrepancies may arise from:

- Varied assay conditions (e.g., cell line specificity, incubation time).

- Stereochemical impurities: Use chiral HPLC (e.g., Chiralpak IC column) to isolate enantiomers and test individually.

- Metabolic instability: Perform hepatic microsome assays (e.g., human S9 fractions) to compare degradation rates.

Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced: How can X-ray crystallography elucidate the conformational flexibility of this compound?

Methodological Answer:

- Crystal Growth: Use slow vapor diffusion with ethyl acetate/hexane. Fluorine’s electronegativity may influence packing motifs.

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.

- Refinement: Apply SHELXL for anisotropic displacement parameters and analyze torsional angles (e.g., piperazine chair vs. boat conformations). Compare with DFT-optimized structures .

Advanced: What computational methods predict the binding mode of this compound to neurological targets (e.g., 5-HT receptors)?

Methodological Answer:

- Docking: Use AutoDock Vina with receptor structures (PDB: 6WGT for 5-HT₁A) and flexible side-chain sampling.

- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of piperazine-fluoropyridine interactions.

- Free Energy Calculations: Apply MM-PBSA to quantify contributions of fluorine’s electrostatic effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store under argon at −20°C in amber vials to prevent:

- Hydrolysis: Monitor for degradation via LC-MS (look for m/z shifts corresponding to hydroxylation).

- Oxidation: Add BHT (0.1% w/w) as a radical scavenger.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .

Advanced: How can SAR studies optimize the fluoropyridine-piperazine scaffold for improved pharmacokinetics?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 3-position to enhance metabolic stability.

- LogP Optimization: Replace the 3-methyl group with polar substituents (e.g., hydroxyl) to reduce LogP from ~2.5 to <2.0, improving solubility.

- Pro-drug Approaches: Mask the piperazine nitrogen with acetyl groups to enhance oral bioavailability .

Advanced: What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

Methodological Answer:

- Primary Neuronal Cultures: Assess cAMP modulation via BRET-based biosensors.

- Radioligand Displacement: Use [³H]-8-OH-DPAT for 5-HT₁A affinity (IC₅₀ < 100 nM indicates high potency).

- hERG Inhibition: Patch-clamp assays to rule out cardiotoxicity (IC₅₀ > 10 µM desirable) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization is possible.

- Waste Disposal: Neutralize with 10% acetic acid before incineration.

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can flow chemistry improve the scalability of fluoropyridine-piperazine coupling reactions?

Methodological Answer:

- Continuous Flow Setup: Use a micromixer (0.5 mm ID) with residence time <2 min to enhance heat/mass transfer.

- Catalyst Immobilization: Pack Pd/C or Ni nanoparticles in fixed-bed reactors to reduce metal leaching.

- In-line Analytics: Integrate FTIR or UV-vis for real-time monitoring of reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.